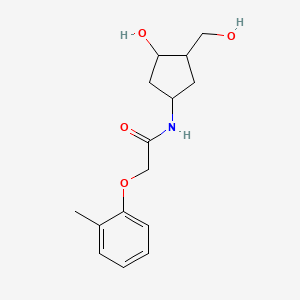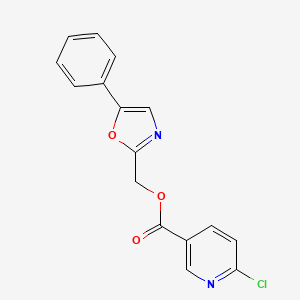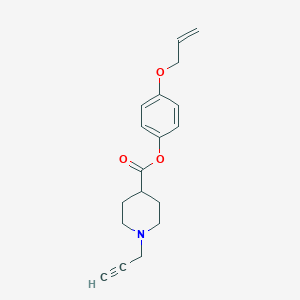
4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine” is a derivative of benzoxazole, which is a heterocyclic compound . Benzoxazole derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazole derivatives are generally synthesized through reactions based on pyridine rings, cyclization, and cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Advanced Polymer Materials The development of advanced polymer materials also benefits from research into benzoxazole derivatives. Aromatic poly(amide-benzoxazole)s obtained from chlorocarbonyl derivatives have been synthesized, showcasing high inherent viscosities and solubility in aprotic polar solvents. These polymers, which can be processed into tough, amorphous films with good mechanical properties, demonstrate the significance of benzoxazole structures in developing materials with high thermal stability and mechanical strength (Marcos‐Fernández et al., 2001).
Corrosion Inhibition The investigation into the corrosion inhibition performances of thiazole and thiadiazole derivatives for the protection of iron surfaces reveals the importance of molecular structures similar to 4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the efficacy of these inhibitors, showing a good agreement with experimental results and highlighting the role of electronic properties in corrosion protection (Kaya et al., 2016).
Electroluminescent Properties in Electronics The synthesis of bipolar dibromo monomers for the development of fluorescent fluorene-based conjugated copolymers indicates the utility of benzoxazole derivatives in electronic applications. These materials exhibit desirable properties such as good solubility, high thermal stability, and efficient electroluminescence, making them suitable for use in polymer light-emitting diodes (PLEDs) (Huang et al., 2009).
Electrochemical Synthesis Electrochemically initiated oxidative amination of benzoxazoles demonstrates an innovative approach to synthesizing 2-aminobenzoxazoles. This method avoids the use of excess chemical oxidants or supporting electrolytes, simplifying the synthesis process and reducing waste. The involvement of tetraalkylammonium halide redox catalysts under constant current conditions in an undivided cell highlights the efficiency and environmental friendliness of this approach (Gao et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2ClN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBCQIQFEPLZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2851738.png)
![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)
![Methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2851740.png)
![N-(4-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2851741.png)

![3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2851745.png)
![Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate](/img/structure/B2851746.png)



![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2851753.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)
